molecular formula C11H17N3 B13973220 3,3-Dimethyl-1-(4-propylphenyl)triazene CAS No. 59971-40-3

3,3-Dimethyl-1-(4-propylphenyl)triazene

Cat. No.: B13973220
CAS No.: 59971-40-3
M. Wt: 191.27 g/mol
InChI Key: ISNCIPBLANDUNX-UHFFFAOYSA-N
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Description

Overview of Triazene (B1217601) Chemistry: Fundamental Structural Features and Research Significance

Triazenes are a class of organic compounds characterized by the presence of three contiguous nitrogen atoms, forming a diazoamino functional group (-N=N-N-). The parent inorganic compound is triazene (H₂N-N=NH). Organic triazenes are generally more stable and are broadly classified based on their substitution pattern. The fundamental structure of an acyclic triazene can be represented as R¹-N=N-NR²R³, where R¹, R², and R³ are organic substituents or hydrogen.

The unique arrangement of the three nitrogen atoms imparts a rich and versatile chemistry to these molecules. A key feature of many triazenes is their ability to serve as stable precursors to diazonium salts. Under acidic conditions, the triazene moiety can be cleaved to release a diazonium cation and an amine. This property makes them valuable reagents in organic synthesis, offering a more stable and often safer alternative to handling diazonium salts directly.

The research significance of triazenes is extensive and spans multiple domains of chemistry. In synthetic organic chemistry, they are employed in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Their stability towards a range of reaction conditions, coupled with their predictable reactivity, makes them useful as protecting groups for amines and as linkers in solid-phase synthesis. Furthermore, the triazene framework is of considerable interest in medicinal chemistry, with several triazene-containing compounds having been investigated for their biological activities.

Historical Context of Triazene Synthesis and Initial Discoveries

The history of triazene chemistry is intrinsically linked to the development of diazo chemistry in the 19th century. The first synthesis of an organic triazene is credited to Peter Griess in 1862. Griess, who is also renowned for his discovery of diazonium salts, found that reacting a diazonium salt with an aromatic amine resulted in the formation of a new compound containing a chain of three nitrogen atoms. This reaction, the coupling of a diazonium salt with a primary or secondary amine, remains a fundamental and widely used method for the synthesis of triazenes today.

The early investigations into triazenes focused on understanding their structure and reactivity. The tautomerism exhibited by monosubstituted and disubstituted triazenes was a subject of considerable study. For instance, the reaction of a diazonium salt with a primary amine can, in principle, yield two different tautomers, and determining the predominant form was a key area of early research. These initial discoveries laid the groundwork for the extensive exploration of triazene chemistry that followed, leading to their application in dye synthesis, polymer chemistry, and eventually, their emergence as important tools in medicinal and synthetic organic chemistry.

Positioning of 3,3-Dimethyl-1-(4-propylphenyl)triazene within the Aryltriazene Family and its Research Relevance

This compound belongs to the sub-class of 1-aryl-3,3-dialkyltriazenes. This specific substitution pattern confers a number of important characteristics. The presence of two alkyl groups (in this case, methyl) on the terminal nitrogen atom (N3) prevents the tautomerism that is observed in triazenes with at least one hydrogen on N3. This results in a well-defined and stable structure.

The general structure of 1-aryl-3,3-dialkyltriazenes is depicted below:

General Structure of 1-aryl-3,3-dialkyltriazenes

In the case of this compound, the 'Aryl' group is a 4-propylphenyl moiety. The presence of the propyl group on the phenyl ring is significant as it modifies the electronic and steric properties of the molecule compared to the parent 1-phenyl-3,3-dimethyltriazene. The propyl group is an electron-donating group, which can influence the reactivity of the aromatic ring and the stability of the triazene linkage.

The research relevance of this particular compound, and others like it, stems from several areas:

Organic Synthesis: As a stable and easily handled solid, it can serve as a precursor for the 4-propylphenyldiazonium ion. This is useful in reactions where this specific diazonium salt is required, such as in Sandmeyer-type reactions or in cross-coupling reactions to introduce the 4-propylphenyl group onto other molecules.

Medicinal Chemistry: The 1-aryl-3,3-dialkyltriazene scaffold is a known pharmacophore. Several compounds with this core structure have been investigated for their antitumor properties. nih.gov The mechanism of action is often related to their ability to act as alkylating agents after metabolic activation. The substituents on the aryl ring play a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. The study of derivatives with different alkyl groups on the phenyl ring, such as the propyl group in this compound, is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. nih.gov

Materials Science: The triazene linkage can be incorporated into polymers and other materials. The properties of these materials can be tuned by altering the substituents on the triazene, making compounds like this compound of potential interest in the design of functional materials.

Below is a data table summarizing the key structural features of this compound:

FeatureDescription
Compound Name This compound
Molecular Formula C₁₁H₁₇N₃
General Class Triazene
Sub-class 1-Aryl-3,3-dialkyltriazene
Aryl Group 4-propylphenyl
Alkyl Groups on N3 Two methyl groups
Key Structural Motif -N=N-N(CH₃)₂

Scope and Objectives of Academic Inquiry on the Chemical Compound

While specific research articles focusing exclusively on this compound are not abundant in the public literature, academic inquiry into this compound and its close analogs can be understood within the broader context of aryltriazene research. The primary objectives of such studies would likely include:

Synthesis and Characterization: The development of efficient and high-yielding synthetic routes to this compound and related compounds is a fundamental objective. This would involve the reaction of 4-propylaniline-derived diazonium salts with dimethylamine (B145610). Detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and study its solid-state properties.

Reactivity Studies: A key area of investigation would be the reactivity of the triazene moiety. This includes studying its stability under various conditions (e.g., different pH levels, temperatures) and its utility as a source of the 4-propylphenyldiazonium ion for subsequent synthetic transformations. The influence of the 4-propyl group on the rate and outcome of these reactions would be of particular interest.

Exploration of Biological Activity: Given the known antitumor potential of the 1-aryl-3,3-dimethyltriazene scaffold, a significant objective would be to evaluate the biological activity of this compound. nih.gov This would involve in vitro screening against various cancer cell lines to determine its cytotoxicity and potential as a lead compound for new anticancer agents. Structure-activity relationship studies, comparing its activity to other 1-aryl-3,3-dialkyltriazenes with different substituents on the phenyl ring, would be a crucial part of this research.

Metabolism and Mechanistic Studies: For biologically active triazenes, understanding their metabolic fate is critical. Research would aim to identify the metabolic pathways of this compound, particularly the enzymatic processes that might lead to the formation of reactive alkylating species. nih.gov Such studies are vital for understanding the compound's mechanism of action and for designing safer and more effective therapeutic agents.

The following table outlines potential research questions that academic inquiry into this compound would aim to answer:

Research AreaKey Questions
Synthesis What is the most efficient method for the synthesis of this compound? Can the yield and purity be optimized?
Reactivity How does the 4-propyl group affect the stability and reactivity of the triazene linkage compared to other alkylphenyl or unsubstituted analogs?
Biological Activity Does this compound exhibit cytotoxic activity against cancer cell lines? How does its activity compare to other 1-aryl-3,3-dialkyltriazenes?
Mechanism of Action If biologically active, what is the molecular mechanism of action? Does it involve metabolic activation to an alkylating agent?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59971-40-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-N-[(4-propylphenyl)diazenyl]methanamine

InChI

InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3

InChI Key

ISNCIPBLANDUNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 4 Propylphenyl Triazene

Role as Diazonium Salt Equivalents in Diverse Organic Transformations

The 1-aryl-3,3-dialkyltriazene scaffold, including 3,3-Dimethyl-1-(4-propylphenyl)triazene, is widely recognized for its function as a stable and often crystalline precursor to aryl diazonium salts. nih.gov Unlike diazonium salts, which can be thermally unstable and shock-sensitive, triazenes can be handled and stored with greater safety. nih.gov The conversion of the triazene (B1217601) to the corresponding diazonium ion can be triggered under specific, controlled conditions, typically by treatment with acid or through photochemical activation. nih.govnih.govresearchgate.net

Under acidic conditions, protonation of the N3 nitrogen atom facilitates the cleavage of the N2–N3 bond, releasing a molecule of dimethylamine (B145610) and generating the 4-propylphenyldiazonium ion in situ. This reactive intermediate can then be used in a variety of classical diazonium reactions, such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, without the need to isolate the hazardous diazonium salt.

Recent methodologies have also employed photochemical strategies to release aryl diazonium ions from triazene precursors. For example, phenyl diazenyl piperidine (B6355638) triazene derivatives can be photoisomerized with low-intensity UVA light at physiological pH. nih.gov This isomerization increases the basicity of the triazene, leading to protonation and subsequent release of the reactive aryl diazonium ion. nih.gov This approach allows for the temporal and spatial control of diazonium ion generation, opening avenues for applications in bioconjugation and materials science. nih.gov

Applications as Removable Directing Groups in C–H Functionalization Strategies

A significant modern application of the triazene moiety is its use as a versatile and removable directing group in transition-metal-catalyzed C–H bond functionalization. pkusz.edu.cnnih.gov This strategy allows for the regioselective introduction of new functional groups at positions on the aromatic ring that might otherwise be difficult to access.

In this context, the triazene group in a molecule like this compound can coordinate to a metal center, such as rhodium(III), directing the catalytic activation of an ortho C–H bond. This has been effectively demonstrated in oxidative olefination reactions, where arenes bearing a triazene directing group are coupled with various acrylates. pkusz.edu.cn Electron-rich arenes have been shown to be highly reactive, often proceeding at room temperature, while electron-deficient arenes can also undergo the transformation at elevated temperatures. pkusz.edu.cn

A key advantage of the triazene directing group is its "traceless" nature. After the C–H functionalization step is complete, the triazene moiety can be efficiently removed or converted into other useful functional groups. pkusz.edu.cnnih.gov For instance, simple treatment with agents like boron trifluoride etherate (BF₃·Et₂O) can quantitatively remove the group, leaving a proton in its place. pkusz.edu.cn Alternatively, the triazene can be transformed into halogens (e.g., iodine via treatment with MeI), an azide (B81097) group (with TMS-N₃), or even a deuterium (B1214612) atom, showcasing its substantial post-functionalization versatility. nih.gov

Table 1: Examples of Triazene-Directed C–H Olefination Reactions
Aryl Triazene SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
1-(N,N-dimethyltriaz-1-en-1-yl)-4-methoxybenzeneEthyl acrylate[RhCpCl₂]₂, AgSbF₆Ethyl (E)-3-(2-(dimethyltriazeno)-5-methoxyphenyl)acrylate95 pkusz.edu.cn
1-(N,N-dimethyltriaz-1-en-1-yl)-4-nitrobenzeneEthyl acrylate[RhCpCl₂]₂, AgSbF₆Ethyl (E)-3-(2-(dimethyltriazeno)-5-nitrophenyl)acrylate80 pkusz.edu.cn
1-(N,N-diethyltriaz-1-en-1-yl)benzenen-Butyl acrylate[RhCp*Cl₂]₂, AgSbF₆n-Butyl (E)-3-(2-(diethyltriazeno)phenyl)acrylate92 pkusz.edu.cn

Mechanisms of Aryl Cation and Aryl Radical Generation from Triazenes

The triazene functional group is a versatile precursor for the selective generation of either aryl cations or aryl radicals, depending on the reaction conditions. unipv.it This duality is central to its wide-ranging applications in synthesis.

Aryl Cation Generation: The generation of an aryl cation typically proceeds through the formation of an aryl diazonium ion intermediate. As discussed, acidic treatment of this compound leads to the formation of the 4-propylphenyldiazonium ion. nih.gov In a non-nucleophilic solvent, this diazonium ion can lose dinitrogen (N₂) to form the highly reactive 4-propylphenyl cation. This pathway is characteristic of heterolytic bond cleavage. Photochemical methods have also been developed to access aryl cations; for instance, irradiation of related arylazo sulfonate compounds with UVA light has been shown to favor the formation of phenyl cations in aqueous solutions. unipv.it

Aryl Radical Generation: Aryl radicals are typically formed via homolytic cleavage of a bond to the aromatic ring. For triazenes, this often involves a single-electron transfer (SET) process. The corresponding aryl diazonium salt, generated in situ from the triazene, can be reduced by a photocatalyst, a transition metal, or even certain solvent molecules like DMF to generate the aryl radical. nih.govresearchgate.net Visible-light photoredox catalysis is a particularly powerful modern method for generating aryl radicals from various precursors, including diazonium salts. nih.govnih.gov Studies on related arylazo compounds have demonstrated that irradiation with visible light can selectively induce homolytic cleavage to form aryl radicals, whereas UVA light promotes heterolytic cleavage to form aryl cations, allowing for wavelength-dependent control over the reactive intermediate generated. unipv.it

Heterolytic Transformations and Influence of Solvent Systems

Heterolytic transformations of this compound are dominated by reactions that proceed through ionic intermediates, namely the aryl diazonium and aryl cation species. The primary method to induce such transformations is treatment with acid, which facilitates the cleavage of the N2-N3 bond to release dimethylamine and the 4-propylphenyldiazonium ion. nih.gov

The solvent system can play a crucial role in the subsequent fate of this diazonium intermediate. In nucleophilic solvents (e.g., water, alcohols), the diazonium salt can be trapped to form phenols or aryl ethers. In the presence of halide ions (e.g., from CuCl or CuBr in the Sandmeyer reaction), the diazonium group is replaced by the corresponding halogen.

Furthermore, the solvent environment can influence the very nature of the bond cleavage. Studies on analogous arylazo sulfonates have shown a distinct solvent-dependent pathway for decomposition. unipv.it In bulk aqueous phase, photodecomposition leads to the formation of a phenyl cation via a heterolytic mechanism. unipv.it In contrast, within the hydrophobic environment of micelles, the same precursor undergoes homolytic cleavage to produce a phenyl radical. unipv.it This highlights how the polarity and microenvironment of the solvent can dictate the reaction mechanism, switching between ionic and radical pathways.

Studies on Tautomerism and Isomerization within Triazene Structures

The triazene linkage, N=N-N, can exhibit structural dynamics, including isomerization and potentially tautomerism, which can be key to its reactivity.

Isomerization: A critical mechanistic step in the photochemical activation of some triazenes is photoisomerization. It has been shown that certain triazene derivatives can be isomerized by light, which alters their chemical properties and triggers further reactions. nih.gov This process can convert the more stable E-isomer to the Z-isomer around the N=N double bond. This conformational change can increase the basicity of the terminal nitrogen, facilitating protonation and the subsequent release of the aryl diazonium ion under milder conditions than would otherwise be required. nih.gov

Tautomerism: While less commonly discussed for 1-aryl-3,3-dialkyltriazenes, tautomerism is a known phenomenon in nitrogen-rich heterocyclic systems like triazines. researchgate.net For the 1-aryl-3,3-dialkyltriazene structure, proton transfer could theoretically occur, leading to tautomeric forms. However, for this compound, the absence of a proton on the N3 nitrogen makes amino-imino tautomerism of the triazene core itself unlikely. More relevant are rearrangement reactions observed in related, more complex triazine-containing fused ring systems, where base-catalyzed conditions can lead to the isomerization and formation of more stable regioisomers through bond cleavage and reformation sequences. beilstein-journals.org

Metal-Catalyzed Reactions Involving Triazene Moieties

The triazene functional group is an effective handle for a variety of metal-catalyzed reactions, acting as both a directing group and a latent diazonium salt. This dual reactivity enables sequential and diverse functionalization of the aromatic ring. nih.gov

Rhodium catalysts have been extensively used in conjunction with triazene directing groups for C–H activation. pkusz.edu.cnnih.gov As previously mentioned, Rh(III)-catalyzed oxidative olefination is a prominent example. pkusz.edu.cn Similarly, Rh(I) catalysts can effect intermolecular alkyne hydroacylation reactions directed by the triazene group on aryl aldehydes. nih.gov

Palladium catalysis is also widely employed, particularly for transformations that leverage the triazene's ability to generate a diazonium salt in situ. This allows for Pd-catalyzed cross-coupling reactions at the position of the triazene attachment. nih.govresearchgate.net These reactions often occur after an initial metal-catalyzed functionalization at a different position, enabling a powerful one-pot, multi-step synthetic sequence on the same molecule. nih.gov

Table 2: Metal-Catalyzed Transformations of Aryl Triazenes
Reaction TypeAryl Triazene DerivativeCatalystKey TransformationReference
Directed C–H OlefinationTriazene-substituted arenesRh(III)Coupling with acrylates at the ortho position. pkusz.edu.cn
Directed Hydroacylation2-TriazenylbenzaldehydesRh(I)Addition of the formyl C–H bond across an alkyne. nih.gov
Detriazenative ArylationAryl triazenesPd(0)Cross-coupling with aryl boronic acids. nih.gov
Sequential Cross-CouplingTriazene-substituted arylboronic estersPd(0)Initial Suzuki coupling followed by a second coupling via in situ diazonium formation. nih.govresearchgate.net

The ability of the triazene group to be readily converted into a highly reactive diazonium salt makes it an excellent functional group for cross-coupling reactions. This strategy effectively uses the triazene as a stable surrogate for a halide or triflate, which are more traditional coupling handles.

A notable example is the "detriazenative" cross-coupling, where the C-N bond of the triazene is cleaved and a new C-C bond is formed. For instance, Pd-catalyzed coupling of an aryl triazene with an aryl boronic acid (a Suzuki-type reaction) can produce biaryl compounds. nih.gov This transformation proceeds by converting the triazene to a diazonium salt in situ, which then enters the palladium catalytic cycle.

This concept has been extended to elegant sequential coupling strategies. For example, a bifunctional molecule containing both a boronic ester and a triazene group can undergo two distinct and selective cross-coupling reactions. nih.govresearchgate.net First, the boronic ester can participate in a Suzuki coupling with an aryl halide. Subsequently, the triazene group on the same molecule can be activated (e.g., with BF₃·OEt₂) to form the diazonium salt, which then undergoes a second, intramolecular or intermolecular, Pd-catalyzed coupling reaction. nih.govresearchgate.net This powerful approach allows for the rapid construction of complex molecular architectures, such as functionalized terphenyl derivatives, from simple starting materials. nih.gov

Oxidative Annulation and Other Cyclization Reactions

While specific studies on the oxidative annulation of this compound are not extensively documented, the reactivity of the broader class of 1-aryl-3,3-dialkyltriazenes suggests its potential to participate in such transformations. The triazene moiety can function as a directing group and a source of an aryl diazonium or aryl radical species, which are key intermediates in various cyclization reactions. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in effecting oxidative annulation and other cyclization reactions involving aryl C-H bond functionalization. nih.govrsc.org

In principle, the 4-propylphenyl group of this compound could undergo intramolecular cyclization reactions. For instance, rhodium(III)-catalyzed oxidative annulation reactions have been reported for various aromatic substrates. nih.gov These reactions often proceed via a C-H activation mechanism, where the metal catalyst inserts into a C-H bond ortho to the directing group, followed by coupling with an external reactant. While typically demonstrated with other directing groups, the triazene functionality could potentially direct such cyclizations.

Palladium-catalyzed reactions are also prevalent in the functionalization of aryl compounds. rsc.orgnih.gov For example, palladium-catalyzed intramolecular cyclization of appropriately substituted aryl triazenes could lead to the formation of new heterocyclic ring systems. The success of such reactions would depend on the specific reaction conditions, including the choice of catalyst, oxidant, and solvent.

A hypothetical oxidative annulation reaction involving this compound is presented in the table below, illustrating a potential transformation based on known rhodium-catalyzed methodologies.

Table 1: Hypothetical Rhodium-Catalyzed Oxidative Annulation

ReactantCatalystCoupling PartnerPotential Product
This compound[Cp*RhCl₂]₂AlkyneAnnulated triazene derivative

It is important to note that the feasibility and outcome of such reactions would require experimental verification. The electronic and steric properties of the 4-propylphenyl group would influence the regioselectivity and efficiency of any potential cyclization.

Investigation of Radical Processes and Associated Mechanistic Pathways

The N-N-N linkage in 1-aryl-3,3-dialkyltriazenes is relatively weak and can be cleaved under thermal or photolytic conditions to generate radical species. The decomposition of compounds structurally similar to this compound has been shown to proceed via radical mechanisms.

Upon heating or irradiation with UV light, 1-aryl-3,3-dialkyltriazenes can undergo homolytic cleavage of the N-N bond to produce an aryl radical and a dimethylaminyl radical, along with the evolution of nitrogen gas. The formation of these radical intermediates has been inferred from product analysis and, in some cases, detected by techniques such as Electron Spin Resonance (ESR) spectroscopy.

One study demonstrated that the decomposition of 1-aryl-3,3-dialkyltriazenes can be promoted by iodine, leading to the formation of aryl iodides. umich.edu The reaction is suggested to proceed through a radical pathway, as evidenced by its inhibition by molecular oxygen, a known radical scavenger. umich.edu This indicates that an aryl radical is generated as a key intermediate.

The general mechanism for the radical decomposition can be summarized as follows:

Initiation: Homolytic cleavage of the Ar-N bond upon thermal or photolytic induction. Ar-N=N-N(CH₃)₂ → Ar• + •N=N-N(CH₃)₂

Propagation/Termination: The generated radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, addition to other molecules, or recombination. The dimethylaminyl radical can also decompose further.

The table below outlines the key radical species and potential products formed during the decomposition of 1-aryl-3,3-dimethyltriazenes.

Table 2: Radical Species and Products in the Decomposition of 1-Aryl-3,3-dimethyltriazenes

Intermediate/ProductDescription
Aryl radical (Ar•)A highly reactive intermediate that can abstract hydrogen or react with other species.
Dimethylaminyl radical (•N(CH₃)₂)Another radical intermediate formed during the initial cleavage.
Nitrogen gas (N₂)A stable gaseous product of the decomposition.
Aryl-HProduct of hydrogen abstraction by the aryl radical from the solvent or other molecules.
Aryl-XProduct of the reaction of the aryl radical with a halogen source (e.g., iodine). umich.edu

Mechanistic investigations into the decomposition of these triazenes are crucial for understanding their stability and reactivity, as well as for harnessing their potential as precursors for generating aryl radicals in organic synthesis. The specific reaction conditions, including temperature, solvent, and the presence of additives, can significantly influence the reaction pathway and the distribution of final products.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,3 Dimethyl 1 4 Propylphenyl Triazene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3,3-Dimethyl-1-(4-propylphenyl)triazene, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques provides a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the 4-propylphenyl group are expected to appear as a set of doublets in the downfield region, typically between δ 7.0 and 7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the propyl group will present as a triplet for the terminal methyl group (CH₃) at approximately δ 0.9 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at around δ 1.6 ppm, and a triplet for the methylene group attached to the aromatic ring at about δ 2.6 ppm. The two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a sharp singlet in the upfield region, likely around δ 3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to N=N)~ 7.3-7.5Doublet
Aromatic (ortho to propyl)~ 7.1-7.2Doublet
N-CH₃~ 3.3Singlet
Ar-CH₂-~ 2.6Triplet
-CH₂-CH₃~ 1.6Sextet
-CH₂-CH₃~ 0.9Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons will resonate in the downfield region (δ 120-150 ppm). The carbon atom attached to the triazene (B1217601) group (C-N) will be the most downfield of the aromatic signals, followed by the carbon bearing the propyl group. The two sets of equivalent aromatic CH carbons will also be observed in this region. The carbons of the propyl group will appear in the upfield region, with the benzylic carbon (Ar-CH₂) around δ 38 ppm, the adjacent methylene carbon at approximately δ 24 ppm, and the terminal methyl carbon at about δ 14 ppm. The two equivalent N-methyl carbons are expected to produce a signal around δ 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-N~ 148-150
Aromatic C-propyl~ 140-142
Aromatic CH~ 128-130
Aromatic CH~ 118-120
N-CH₃~ 40
Ar-CH₂-~ 38
-CH₂-CH₃~ 24
-CH₂-CH₃~ 14

Advanced NMR Techniques for Aromatic and Nitrogenous Systems (e.g., 2D NMR, ¹⁵N NMR)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the protons of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive assignments for the ¹H and ¹³C spectra.

Given the presence of three nitrogen atoms, ¹⁵N NMR spectroscopy could offer direct insight into the electronic environment of the triazene moiety. The nitrogen atoms in the N=N-N linkage are expected to have distinct chemical shifts, providing valuable data on the electronic structure and potential tautomeric forms of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, the IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl and dimethylamino groups will appear in the 2850-2960 cm⁻¹ region. The N=N stretching vibration of the triazene group, a key functional group, is expected to produce a weak to medium intensity band in the region of 1400-1450 cm⁻¹. The C-N stretching vibrations will likely be observed in the 1200-1350 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The N=N stretching vibration, which may be weak in the IR spectrum, is often more intense in the Raman spectrum, aiding in its identification. The symmetric stretching of the benzene ring would also be a prominent feature in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
N=N Stretch1400-1450
C-N Stretch1200-1350

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₇N₃), the expected exact mass of the molecular ion [M]⁺ is 191.1422 g/mol . High-Resolution Mass Spectrometry (HRMS) would be employed to measure this mass with high accuracy, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would also provide structural information. A characteristic fragmentation would be the loss of a nitrogen molecule (N₂), leading to a significant peak at m/z corresponding to the [M - 28]⁺ ion. Another prominent fragmentation pathway would involve the cleavage of the N-N bond, generating the 4-propylphenyldiazonium cation and the dimethylaminyl radical, or the 4-propylphenyl radical and the dimethylaminodiazonium cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region. A strong absorption band, attributed to a π→π* transition within the conjugated system of the phenyl ring and the triazene group, is anticipated at a wavelength (λ_max) around 350 nm. A weaker absorption band, corresponding to an n→π* transition involving the non-bonding electrons of the nitrogen atoms, may be observed at a longer wavelength. The position and intensity of these absorption bands are sensitive to the solvent polarity, providing further insights into the electronic nature of the molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λ_max (nm)
π→π~ 350
n→π> 350 (weaker)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of molecules in their solid state. While specific crystallographic data for this compound is not publicly available, a comprehensive understanding of its likely solid-state geometry and conformation can be inferred from the analysis of closely related 1-aryl-3,3-dimethyltriazene derivatives. The structural insights gleaned from these analogous compounds provide a robust framework for predicting the molecular architecture of this compound.

Precise Determination of Bond Lengths and Angles

The molecular geometry of 1-aryl-3,3-dimethyltriazenes is characterized by a planar or near-planar arrangement of the triazene moiety. The bond lengths within the N=N-N core are of particular interest as they provide insight into the electronic distribution and bonding characteristics of this functional group.

Based on crystallographic studies of analogous compounds, the N=N double bond typically exhibits a length of approximately 1.24 Å, while the N-N single bond is around 1.33 Å in length. The C-N bond connecting the phenyl ring to the triazene unit generally has a length of about 1.42 Å. The bond angles around the central nitrogen atom (N2) of the triazene group are typically in the range of 113-115°.

The internal bond angles of the 4-propylphenyl group are expected to conform to those of a typical substituted benzene ring, with angles close to 120°. The C-C bond lengths within the propyl substituent would be consistent with standard sp³-hybridized carbon-carbon single bonds, approximately 1.54 Å.

Table 1: Expected Bond Lengths in this compound Based on Analogous Structures

BondExpected Length (Å)
N=N~ 1.24
N-N~ 1.33
C(aryl)-N~ 1.42
N-C(methyl)~ 1.45
C-C (aromatic)~ 1.39
C-C (propyl)~ 1.54
C-H (aromatic)~ 0.95
C-H (aliphatic)~ 0.98

Table 2: Expected Bond Angles in this compound Based on Analogous Structures

AngleExpected Angle (°)
C(aryl)-N-N~ 113
N-N-N~ 115
N-N-C(methyl)~ 118
C(methyl)-N-C(methyl)~ 117
C-C-C (aromatic)~ 120
C-C-C (propyl)~ 109.5

Analysis of Conformational Preferences in the Crystalline State

The conformation of 1-aryl-3,3-dimethyltriazenes in the crystalline state is largely dictated by the rotational orientation of the aryl group relative to the plane of the triazene moiety. The dihedral angle between the plane of the phenyl ring and the plane of the triazene group is a key conformational parameter.

In related structures, this dihedral angle can vary, influenced by the nature and position of substituents on the phenyl ring, as well as by crystal packing forces. For this compound, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the dimethylamino group. This would likely result in a non-coplanar arrangement of the phenyl ring and the triazene unit.

Computational and Theoretical Investigations of 3,3 Dimethyl 1 4 Propylphenyl Triazene

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computing the electronic structure of molecules. nih.gov It is widely used due to its favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 3,3-Dimethyl-1-(4-propylphenyl)triazene. nih.govmdpi.com DFT calculations are instrumental in determining the molecule's optimized geometry, electronic distribution, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., in the propyl group and around the N-N bonds), this process also involves conformer analysis to identify the most stable isomer. nih.govresearchgate.net

Computational methods systematically explore different spatial orientations (conformers) to locate the global minimum, which represents the most populated and stable form of the molecule under normal conditions. researchgate.net The optimization calculations provide precise data on bond lengths, bond angles, and dihedral (torsion) angles. This theoretical structure serves as the foundation for all subsequent property calculations.

Illustrative Optimized Geometrical Parameters

Below is a table of representative theoretical values for key geometrical parameters of this compound, as would be obtained from a DFT calculation.

ParameterBond/AngleTheoretical Value
Bond Lengths (Å)
N1-N21.26
N2-N31.35
N1-C(Aryl)1.41
N3-C(Methyl)1.45
C-C (Aromatic)1.39 - 1.40
**Bond Angles (°) **
C(Aryl)-N1-N2114.5
N1-N2-N3110.0
N2-N3-C(Methyl)118.0
Dihedral Angles (°)
C(Aryl)-N1-N2-N3179.5
N1-N2-N3-C(Methyl)178.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. scribd.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. libretexts.orgscribd.com Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance. For this compound, the HOMO is typically localized over the triazene (B1217601) moiety and the phenyl ring, while the LUMO is also distributed across the π-system.

Illustrative Frontier Orbital Energies

This table presents typical energy values for the frontier orbitals of this compound.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.15
Lowest Unoccupied Molecular Orbital (LUMO)-0.95
HOMO-LUMO Energy Gap (ΔE)5.20

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. This map is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the nitrogen atoms of the triazene group due to their lone pairs of electrons. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms. Green areas denote neutral potential. The MEP map provides a clear, intuitive picture of the molecule's reactive behavior. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for this purpose. mdpi.comnih.gov

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. mdpi.com These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm). Comparing these theoretical shifts with experimental spectra helps in the definitive assignment of signals to specific atoms, which can be particularly useful for complex molecules or for distinguishing between isomers. researchgate.net

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

The following table shows a hypothetical comparison between GIAO-predicted and experimental NMR chemical shifts for this compound.

AtomAtom TypePredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1'Aromatic (C-N)148.5149.0--
C2'/C6'Aromatic (CH)118.9119.27.357.40
C3'/C5'Aromatic (CH)129.0129.37.107.15
C4'Aromatic (C-Alkyl)140.2140.5--
C(Methyl)N-(CH₃)₂38.539.03.103.15
C(Propyl-1)-CH₂-37.137.52.552.60
C(Propyl-2)-CH₂-24.224.51.601.65
C(Propyl-3)-CH₃13.713.90.900.95

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can simulate the vibrational spectrum by calculating the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. dergipark.org.tr

Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. derpharmachemica.com By analyzing these motions, each band in the theoretical spectrum can be assigned to a particular functional group. For this compound, key vibrations would include N=N and C-N stretching of the triazene core, C-H stretching of the aromatic and aliphatic groups, and various bending modes. Theoretical spectra are often scaled by an empirical factor to better match experimental results, aiding in the precise interpretation of the measured spectrum.

Illustrative Vibrational Band Assignments

This table provides representative calculated vibrational frequencies and their assignments for the key functional groups in this compound.

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode
3060Aromatic C-HStretching
2965Aliphatic C-H (Methyl)Asymmetric Stretching
2930Aliphatic C-H (Methylene)Asymmetric Stretching
2875Aliphatic C-H (Methyl/Methylene)Symmetric Stretching
1595Aromatic C=CStretching
1425N=NStretching
1250C(Aryl)-NStretching
1180N-NStretching

Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in a UV-Visible spectrum.

For aryltriazenes, the electronic transitions are typically dominated by π–π* transitions originating from the aromatic ring and the triazene unit. scirp.orgresearchgate.net TD-DFT calculations on similar molecules, such as 3,3-diisopropyl-1-phenyltriazene and 1-(4-chlorophenyl)-3-cyclopentyltriazene, have been performed to elucidate their spectral properties. scirp.orgresearchgate.net These studies indicate that the maximum absorption wavelengths are often associated with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. scirp.orgresearchgate.net

In a study of 1-aryltriazenes, TD-DFT calculations were performed in acetonitrile (B52724) using the polarizable continuum model (PCM) to account for solvent effects. scirp.org The calculated maximum absorption wavelengths for compounds like 3,3-diisopropyl-1-phenyltriazene were found to be around 299.74 nm. scirp.org For this compound, it is anticipated that the electronic spectrum would exhibit a primary absorption band in a similar region, influenced by the electronic nature of the 4-propylphenyl group. The presence of multiple bonds in the benzene (B151609) ring and the triazene moiety gives rise to these characteristic π–π* electronic transitions at longer wavelengths. scirp.org

Below is an interactive data table showcasing typical TD-DFT calculated electronic transition data for related 1-aryltriazene compounds, which can serve as an estimate for the subject compound.

CompoundCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Transition
3,3-diisopropyl-1-phenyltriazene299.744.13640.6988HOMO → LUMO
1-(4-chlorophenyl)-3-cyclopentyltriazene299.574.13870.7372HOMO → LUMO
(E)-1,3,3-triphenyltriazene351.283.5295Not SpecifiedHOMO → LUMO

Note: The data presented is for analogous compounds and serves as an illustrative example. scirp.orgresearchgate.net

Mechanistic Pathways and Reaction Barrier Calculations

Computational chemistry provides valuable tools for investigating reaction mechanisms and calculating the energy barriers associated with them. For aryltriazenes, a key reaction pathway of interest is their decomposition, which can proceed through various mechanisms. Theoretical calculations can help to elucidate the most favorable pathways by determining the geometries of transition states and their corresponding activation energies.

While a specific mechanistic study for this compound was not found, studies on related compounds can provide a framework for understanding its potential reactivity. For instance, the decomposition of 1-aryl-3,3-dialkyltriazenes can be initiated by the cleavage of the N-N bonds. Computational methods, such as DFT, can be employed to model the potential energy surface of such reactions.

A computational study on the reaction of the phenyl radical with 1,3-butadiyne (B1212363) to form naphthalene (B1677914) involved the calculation of potential energy surfaces using DFT methods (M06-2X/cc-pvtz and G4). kaust.edu.sa This study highlights the capability of these methods to map out reaction pathways, identify intermediates and transition states, and calculate the associated energy barriers. kaust.edu.sa For this compound, a similar approach could be used to investigate its thermal or photochemical decomposition, which is relevant to its stability and potential applications. The energy barrier for a given reaction pathway is a critical parameter, as it determines the reaction rate. A lower energy barrier corresponds to a faster reaction.

Solvation Effects on Electronic and Structural Parameters

The surrounding solvent can significantly influence the electronic and structural properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate these solvent effects. mdpi.com In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. mdpi.com

For 1-aryltriazenes, both implicit and explicit solvent models can be employed to study how different solvent environments affect parameters like bond lengths, bond angles, and electronic transition energies. mdpi.com A study on 1-aryltriazenes investigated their UV-visible absorption spectra in various solvents, indicating that the solvent polarity can influence the position of the absorption maxima. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. asianpubs.orgjocpr.com Common descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, electronegativity, and absolute hardness. asianpubs.orgijsr.net

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. EHOMO is related to the molecule's ability to donate electrons, while ELUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a series of triazine derivatives, quantum chemical descriptors have been calculated using semi-empirical methods like PM3 to develop QSAR models. asianpubs.orgijsr.net These models correlate the calculated descriptors with observed biological activities. asianpubs.org For this compound, these descriptors can be calculated using DFT methods to provide insights into its reactivity profile.

Below is an interactive data table of calculated quantum chemical descriptors for related 1-aryltriazene compounds, illustrating the type of information that can be obtained.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
(E)-1,3,3-triphenyltriaz-1-ene (Neutral)-5.99-0.975.02
(E)-1,3,3-triphenyltriaz-1-ene (Cation)-8.66-5.992.67
3,3-diisopropyl-1-phenyltriaz-1-ene (Neutral)-6.11-0.735.38
3,3-diisopropyl-1-phenyltriaz-1-ene (Cation)-8.97-6.112.86
1-(4-chlorophenyl)-3-cyclopentyltriaz-1-ene (Neutral)-6.36-1.145.22
1-(4-chlorophenyl)-3-cyclopentyltriaz-1-ene (Cation)-9.30-6.362.94

Note: The data presented is for analogous compounds and serves as an illustrative example.

Applications in Organic Synthesis, Catalysis, and Materials Science Research Involving 3,3 Dimethyl 1 4 Propylphenyl Triazene

Aryl Triazenes as Strategic Building Blocks in Complex Organic Synthesis

Aryl triazenes are recognized as versatile and valuable building blocks in the field of organic synthesis. rsc.orgresearchgate.net Their utility stems from their unique reactivity, which allows for the construction of complex molecular frameworks.

Precursors for C-C and C-Heteroatom Bond Formations

The triazene (B1217601) group is often considered a stable and safe equivalent of diazonium salts. rsc.org This property makes aryl triazenes effective arylation reagents, particularly in transition metal-catalyzed cross-coupling reactions. rsc.orgaidic.it They can participate in various palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in constructing diverse molecular structures. aidic.itcetjournal.it

Synthesis of Diversified Chemical Architectures

The adaptability of the triazene moiety allows it to be a precursor for generating aryl cations or aryl radicals. rsc.org This reactivity has been harnessed in the synthesis of a wide array of chemical structures, including biaryls and various heterocycles. rsc.orgaidic.it Their stability under numerous reaction conditions followed by specific cleavage makes them suitable for multi-step syntheses of complex target molecules. acs.org

Protective Group Chemistry for Amine Functionalities

The triazene functional group serves as a robust protecting group for amines in organic synthesis. ebrary.net This strategy is applicable to both aromatic and sensitive secondary amines. acs.orgthieme-connect.comnih.gov

The key advantages of using a triazene as a protecting group include:

Stability : The group is stable under a range of conditions, including oxidative, reductive, and alkylating environments. thieme-connect.comnih.gov

Mild Removal : Deprotection can be achieved under mild acidic conditions, often using trifluoroacetic acid, regenerating the free amine in high yield. thieme-connect.comnih.gov

Broad Compatibility : The protection strategy has been shown to be compatible with various other functional groups. nih.gov

This methodology allows for chemical modifications at other parts of a molecule without affecting the protected amine functionality. acs.org

Advanced Linkers in Solid-Phase Organic Synthesis Methodologies

In the realm of combinatorial chemistry and solid-phase synthesis, triazenes have been effectively employed as "traceless" linkers. acs.orgnih.gov They provide a stable anchor for attaching molecules, particularly those containing aromatic amine functionalities, to a solid polymer support. acs.orgacs.org

The triazene linker strategy is valued for its stability throughout multi-step peptide or small-molecule synthesis. acs.orgnih.govacs.org The assembled molecule can be cleaved from the resin support under mild acidic conditions, which simultaneously breaks down the triazene linker, leaving no residual linker fragment on the final product. acs.orgnih.gov This clean cleavage is highly desirable for the purity of the synthesized libraries of compounds. researchgate.netresearchgate.net

Role in Organometallic Chemistry and Catalysis Development

The nitrogen-rich framework of triazenes allows them to participate in coordination chemistry with transition metals.

Ligands in Transition Metal Complexation for Catalytic Systems

Diaryltriazenes, upon deprotonation, form triazenide anions that can act as bidentate chelating ligands for various transition metals, including ruthenium and osmium. acs.orgresearchgate.net The resulting metal complexes have been investigated for their catalytic potential. researchgate.net While the cyclic analogues, triazines, are more commonly incorporated as core building blocks in ligand design for catalysis, acyclic triazenes represent a distinct class of ligands whose coordination chemistry is an area of active research. acs.orgsemanticscholar.org

Contributions to Homogeneous and Heterogeneous Catalyst Design

Research into the application of 3,3-Dimethyl-1-(4-propylphenyl)triazene in the design of homogeneous and heterogeneous catalysts is an emerging area. While specific studies focusing solely on this compound are limited, the broader class of 1-aryl-3,3-dialkyltriazenes has been explored in catalytic systems. For instance, aromatic triazenes have been utilized in palladium-catalyzed direct C2-arylation of azoles, indicating their potential as reagents in catalytic cycles. researchgate.net The triazene functional group can act as a directing group or a source of aryl groups in cross-coupling reactions.

Furthermore, certain triazine derivatives, a related class of nitrogen-containing heterocycles, have been investigated as catalysts. For example, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has been studied for its catalytic effect on the foaming performance of polyurethane materials. alfa-chemistry.com While structurally distinct from this compound, this highlights the catalytic potential residing in nitrogen-rich cyclic and acyclic structures. The exploration of this compound itself as a ligand for transition metal catalysts or as an organocatalyst remains a field with potential for future investigation.

Precursors for Specialized Chemical Materials (e.g., in research for Dyes, Agrochemicals)

The structural motif of 1-aryl-3,3-dialkyltriazenes, to which this compound belongs, serves as a versatile precursor in the synthesis of various specialized chemical materials. A notable application of aryl triazenes is in the synthesis of azo dyes. researchgate.net The triazene group can be converted into a diazonium salt, which is a key intermediate in the production of vibrantly colored azo compounds used in textiles and other industries. researchgate.net

In the realm of agrochemicals, while direct applications of this compound are not widely documented, the biological activity of triazene and triazine derivatives is well-established. wikipedia.orgresearchgate.net For example, 1-aryl-3-trifluoromethylpyrazoles, which can be synthesized from precursors containing nitrogen-nitrogen bonds, are recognized as a privileged structural motif in crop protection materials. nih.gov The investigation into the biological activities of triazene compounds suggests their potential as lead structures for the development of new agrochemical agents. researchgate.net

Development of Analytical Reagents and Derivatization Agents in Chemical Analysis Research

In the domain of chemical analysis, triazene compounds have demonstrated utility as analytical reagents. A notable example is the use of triazenes for the ultra-microanalysis of ferric ions (Fe³⁺). acs.org This application suggests that this compound could potentially be developed into a chromogenic or fluorogenic reagent for the detection and quantification of specific metal ions. The formation of a colored or fluorescent complex between the triazene and the analyte would form the basis of the analytical method.

Derivatization is a common strategy in analytical chemistry to enhance the detectability or separability of analytes. While specific use of this compound as a derivatization agent is not prominent in the literature, the chemical reactivity of the triazene functional group could be exploited for this purpose. For instance, it could be used to tag molecules of interest, thereby facilitating their analysis by techniques such as chromatography or mass spectrometry.

Contributions to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. While there is no specific evidence of this compound being used in combinatorial library synthesis in the available literature, the synthesis of 1-aryl-3,3-dimethyltriazenes is generally straightforward. researchgate.net Efficient methods for the synthesis of these compounds could be adapted for a combinatorial approach to generate a library of diverse 1-aryl-3,3-dimethyltriazenes. Such a library could then be screened for various biological activities or material properties. The synthesis of new triazenoazaindoles with antitumor activity showcases the potential of creating libraries of novel triazene-containing compounds. nih.gov

Theoretical Studies on Molecular Interactions (excluding therapeutic outcomes or direct biological effects)

Theoretical studies on 1-aryl-3,3-dimethyltriazenes have provided insights into their molecular structure, stability, and reactivity. These studies are crucial for understanding the fundamental molecular interactions that govern the behavior of compounds like this compound. Research has focused on the chemical stability and mode of decomposition of arylalkyltriazenes. acs.org These investigations help in predicting the behavior of these compounds under various conditions and their potential interactions with other molecules.

The synthesis and characterization of various 1-aryl-3,3-dimethyltriazene derivatives have been reported, often in the context of their antitumor activity. nih.govacs.org Although the therapeutic outcomes are beyond the scope of this article, the underlying chemical synthesis and structural analysis contribute to the understanding of their molecular properties. The development of new synthetic methods for 1-aryl-3,3-dimethyltriazenes also provides a platform for further theoretical and experimental studies on their molecular interactions. researchgate.net

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Academic research has established the foundational synthesis of aryl-dialkyltriazenes, typically through the diazotization of an aniline (B41778) followed by coupling with a secondary amine. For 3,3-Dimethyl-1-(4-propylphenyl)triazene, this would involve the reaction of a diazonium salt derived from 4-propylaniline (B1194406) with dimethylamine (B145610). Key contributions to the field include the elucidation of their role as stable precursors to highly reactive diazonium ions, making them valuable intermediates in organic synthesis. mdpi.comnih.gov They have been recognized for their utility as protecting groups and as linkers in solid-phase synthesis.

Despite these advances, significant challenges remain. A primary hurdle is the development of more sustainable and efficient synthetic protocols that avoid harsh conditions and toxic reagents. mdpi.comrsc.org For unsymmetrically substituted triazenes like this compound, achieving high regioselectivity can be a challenge. Furthermore, a comprehensive understanding of the structure-activity relationships that govern the stability and reactivity of such compounds is still developing. nih.gov The influence of the alkyl and aryl substituents—in this case, the dimethyl and 4-propylphenyl groups—on the electronic properties and subsequent chemical behavior of the triazene (B1217601) linkage is an area ripe for deeper investigation.

Emerging Methodologies and Techniques in Triazene Research

The future of triazene chemistry will likely be shaped by the adoption of innovative synthetic and analytical methodologies.

Green Chemistry Approaches: There is a growing trend towards the use of greener synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, which can lead to shorter reaction times and higher yields. mdpi.com One-pot syntheses are also gaining traction as they reduce the need for intermediate purification steps, thereby minimizing waste and improving efficiency. benthamdirect.com

Advanced Analytical Techniques: Modern analytical techniques are crucial for the detailed characterization of triazenes and their reaction kinetics. High-performance liquid chromatography (HPLC) with advanced columns offers rapid and high-resolution separation of triazene compounds. thermofisher.com Furthermore, techniques like high-resolution mass spectrometry and 2D NMR spectroscopy are invaluable for unambiguous structure elucidation, especially for more complex triazene derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of triazenes, offering precise control over reaction parameters, enhanced safety for handling potentially unstable intermediates, and improved scalability.

MethodologyAdvantagesPotential Impact on this compound Synthesis
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.Faster and more efficient production with potentially fewer side products.
Ultrasound-Assisted Synthesis Enhanced mass transfer and reaction rates, can enable reactions in aqueous media.Greener synthesis protocols with reduced reliance on organic solvents.
One-Pot Synthesis Increased efficiency, reduced waste, and lower cost.Streamlined synthesis from starting materials to the final product.
Flow Chemistry Precise control over reaction conditions, improved safety and scalability.Safer and more reproducible large-scale production.
Advanced Chromatography High-resolution separation and analysis.Accurate purity assessment and isolation of the target compound.

Potential for Novel Synthetic Transformations and Cascade Reactions

The triazene functional group in this compound serves as a masked diazonium group, which can be unmasked under specific conditions to trigger a variety of synthetic transformations. This reactivity opens the door to novel synthetic applications and cascade reactions.

Future research could explore the use of this compound in:

Cross-Coupling Reactions: As a source of the 4-propylphenyl diazonium ion, it could participate in various cross-coupling reactions to form C-C and C-heteroatom bonds, providing access to a wide range of substituted aromatic compounds.

Cascade Reactions: The in situ generation of a diazonium species from the triazene can initiate a cascade of reactions, where the initial product undergoes further transformations in the same pot. rsc.org This can lead to the rapid construction of complex molecular architectures from simple precursors. For instance, an intramolecular cyclization following the release of the diazonium group could lead to novel heterocyclic systems.

Interdisciplinary Research Opportunities in Advanced Materials Science and Chemical Probe Development

The unique electronic and structural properties of aryl triazenes suggest significant potential for interdisciplinary applications, particularly in materials science and as chemical probes.

Advanced Materials Science: Triazene-containing monomers can be incorporated into polymers to create materials with novel properties. rsc.orgacs.org For example, the thermal or photochemical lability of the triazene linkage could be exploited to create degradable polymers or to pattern materials. The 4-propylphenyl group in this compound could influence the solubility and processing characteristics of such polymers. Triazine-based porous organic polymers have also shown promise in heterogeneous catalysis and pollutant adsorption. mdpi.comacs.org

Chemical Probe Development: The triazene moiety can be designed to be sensitive to specific environmental triggers, such as pH or the presence of certain analytes. This opens up possibilities for the development of this compound derivatives as chemical sensors or probes. ursinus.edu For instance, a change in the environment could lead to the cleavage of the triazene and a corresponding change in a measurable signal, such as fluorescence. researchgate.netrsc.org Triazine-based scaffolds have also been investigated for their utility in targeting reactive lysines in proteins. researchgate.net

Outlook for Rational Design of Triazene-Based Systems for Specific Research Objectives

The future of triazene chemistry will heavily rely on the rational design of molecules with tailored properties for specific applications. Computational chemistry and molecular modeling will play a pivotal role in this endeavor.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and energetic properties of triazene derivatives like this compound. researchgate.net This can help in understanding their stability, reactivity, and potential for specific applications. For instance, computational studies can guide the design of triazenes with specific absorption and emission properties for use as fluorescent probes.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the aryl ring and the nitrogen atoms of the triazene, it is possible to establish clear structure-activity relationships. mdpi.com For this compound, this would involve synthesizing analogs with different alkyl groups on the nitrogen and various substituents on the phenyl ring to tune its properties for applications ranging from medicinal chemistry to materials science. researchgate.netnih.govmdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-1-(4-propylphenyl)triazene with high purity?

Methodological Answer:

  • Stepwise Synthesis : Adapt protocols from triazene derivatives, such as coupling substituted phenylhydrazines with nitrous acid derivatives under controlled pH. For example, in analogous triazene syntheses, intermediates like 2,4,6-trichlorotriazine are reacted with phenol derivatives using DIPEA (diisopropylethylamine) as a base at low temperatures (-35°C) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization for high-purity isolation. Monitor purity via TLC and GC .
  • Yield Optimization : Typical yields range from 80–85% under reflux conditions (5–8 hours) with glacial acetic acid as a solvent .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl, propylphenyl groups). For example, methyl protons appear at δ 2.17–2.22 ppm in analogous triazenes .
  • FT-IR : Identify triazene N=N stretching (~1600 cm1^{-1}) and aromatic C-H vibrations (~3000 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., EIMS) confirms molecular weight (expected base peak at m/z ~356 for similar structures) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Stability Risks : Avoid solvent-free conditions and high temperatures, as triazenes like 3,3-dimethyl-1-(3-quinolyl)triazene are prone to explosive decomposition .
  • Handling Recommendations : Use inert atmospheres (N2_2), cold storage (-20°C), and personal protective equipment (PPE). Conduct small-scale stability tests before scaling up .

Advanced Research Questions

Q. How can researchers resolve contradictory toxicity data between in vitro and in vivo studies of triazene derivatives?

Methodological Answer:

  • Case Study : Compare mutagenicity data for 3,3-dimethyl-1-(p-nitrophenyl)triazene (300 nmol/plate in Ames test ) with developmental toxicity in mice (1 µmol/L causing fetal anomalies ).
  • Experimental Design :
    • Metabolic Activation : Include S9 liver fractions in vitro to mimic in vivo metabolism.
    • Dosage Gradient : Test sub-toxic to lethal doses in vivo (e.g., 7–14 days gestation in mice ).
    • Endpoint Analysis : Combine mutagenicity (e.g., micronucleus assay) with histopathological examinations .

Q. How does the substituent pattern (e.g., propylphenyl vs. nitrophenyl) influence the biological activity of triazenes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance mutagenicity via increased electrophilicity (e.g., 3,3-dimethyl-1-(p-nitrophenyl)triazene ).
    • Hydrophobic Groups (e.g., propylphenyl): May improve membrane permeability, affecting bioavailability and in vivo toxicity .
  • Experimental Validation : Synthesize derivatives with varied substituents and compare IC50_{50} values in cytotoxicity assays.

Q. What strategies can optimize the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control : Stabilize triazenes in buffered solutions (pH 6–8) to prevent hydrolysis.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility and reduce degradation.
  • Degradation Kinetics : Monitor via HPLC at intervals (0, 24, 48 hours) under varying temperatures (4°C, 25°C) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Model electron density distribution to identify reactive sites (e.g., N=N bond).
  • Docking Studies : Predict interactions with enzymes like cytochrome P450 using software (AutoDock Vina). Validate with in vitro metabolic assays .

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